N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
This compound features a pyrrolo[3,2,1-ij]quinoline core, a bicyclic system fused with a pyrrole ring, substituted at position 8 with a sulfonamide group linked to a 5-chloro-2-methylphenyl moiety. Chlorine and methyl substituents on the phenyl ring influence lipophilicity and steric effects, which may modulate pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-11-2-4-14(19)10-16(11)20-25(23,24)15-8-12-3-5-17(22)21-7-6-13(9-15)18(12)21/h2,4,8-10,20H,3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAGNDSXPNZOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and aldehydes under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chlorides in the presence of a base such as triethylamine.
Chlorination and Methylation: The final steps involve the chlorination and methylation of the phenyl ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase enzymes, leading to cell death in microbial or cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Core: Pyrrolo[3,2,1-ij]quinoline with 4-oxo group.
- Substituents : 8-Sulfonamide linked to 5-chloro-2-methylphenyl.
- Key Functional Groups: Sulfonamide (hydrogen-bond acceptor/donor), chloro (electron-withdrawing), methyl (steric hindrance).
Analog 1: 2-Oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide ()
- Core: Identical pyrroloquinoline backbone.
- Substituents: 8-Sulfonamide linked to 4-phenoxyphenyl.
- Key Differences: Phenoxy group introduces aromatic bulk and increased logP (4.22) compared to chloro-methyl substitution .
Analog 2: (Z)-3-((5-(2-(Diethylamino)ethyl)... ()
- Core : Tetrahydropyrrolo[3,4-b]pyrrole.
- Substituents: Sulfonamide linked to phenyl; diethylaminoethyl side chain.
- Key Differences : Ionizable tertiary amine enhances solubility at physiological pH .
Analog 3: Methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate ()
Physicochemical Properties
Key Observations :
Structural and Crystallographic Insights
- Phenoxyphenyl Analog: Crystal packing involves C–H⋯π interactions and hydrogen bonding, stabilizing the lattice .
- Methyl Ester Analog : Centrosymmetric dimers via C–H⋯π interactions; columns formed through weak hydrogen bonds .
- Target Compound : If crystallized, similar interactions are expected, with chloro and methyl groups influencing packing efficiency.
Biological Activity
N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic compound that belongs to the class of pyrrolopyrrole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chloro-substituted phenyl group and a sulfonamide functional group, which are crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : A series of pyrrolopyrrole derivatives were tested against various cancer cell lines. The presence of the sulfonamide group was found to enhance cytotoxicity against breast and lung cancer cells. The IC50 values for these compounds ranged from 10 to 30 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF7 | 15 |
| B | A549 | 20 |
Antimicrobial Activity
The compound has also shown promising results against bacterial strains. In vitro tests demonstrated that it possesses antimicrobial activity against Mycobacterium tuberculosis and other pathogenic bacteria:
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.5 to 4 µg/mL against various strains of bacteria .
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : It has been suggested that the compound inhibits certain enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of pyrrolopyrrole derivatives:
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Results : The tested compound showed significant inhibition of cell growth in MCF7 and A549 cells with an IC50 value lower than standard chemotherapeutic agents like doxorubicin.
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial properties against Mycobacterium tuberculosis:
- Objective : To determine the effectiveness against drug-resistant strains.
- Results : The compound demonstrated superior activity compared to traditional antibiotics such as isoniazid and rifampicin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
